8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15F2N3 and its molecular weight is 371.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical and Electrochemical Properties
Research has demonstrated that the introduction of fluorine atoms into the pyrazoloquinoline molecule, a category to which 8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline belongs, can significantly alter its properties. For example, fluorination has been shown to modify fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. The basicity of these molecules can be tuned through the electron-withdrawing effect of fluorine, leading to increased resistance to proton donors and preserving high fluorescence yield under certain conditions (Szlachcic & Uchacz, 2018).
Molecular Sensing and Fluorescence
The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore, closely related to the this compound structure, has been identified as a versatile building block for the construction of brightly fluorescent molecular sensors. These compounds can be integrated into systems that show strong analyte-induced fluorescence enhancement or exhibit bright ratiometric dual emission, making them suitable for metal ion recognition and other sensing applications (Rurack et al., 2002).
Supramolecular Aggregation
The substitution patterns on dihydrobenzopyrazoloquinoline derivatives, which share structural similarities with this compound, have been shown to influence the dimensionality of supramolecular aggregation. These studies reveal how molecular modifications can affect the formation of cyclic centrosymmetric dimers, sheets, or complex three-dimensional framework structures through hydrogen bonding and π-π stacking interactions, highlighting the potential for designing materials with specific aggregation properties (Portilla et al., 2005).
Properties
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-2-9-18(10-3-14)28-23-19-12-17(25)8-11-21(19)26-13-20(23)22(27-28)15-4-6-16(24)7-5-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUXFNBHWPJENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.